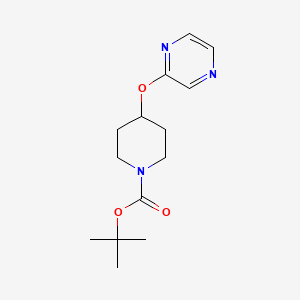

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyrazin-2-yloxy substituent at the 4-position. This structure combines the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyrazine moiety. It is commonly synthesized via nucleophilic substitution reactions, as demonstrated in , where 2-chloropyrazine reacts with a piperidine intermediate under basic conditions. The compound serves as a versatile intermediate in medicinal chemistry, particularly for developing antiviral or antiprotozoal agents, as suggested by its structural analogs in and .

Properties

IUPAC Name |

tert-butyl 4-pyrazin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-11(5-9-17)19-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSFLZJQVYPXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mesylate-Displacement Routes

A widely reported method involves tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as the starting material. The mesylate group serves as an excellent leaving group, enabling efficient displacement by pyrazin-2-ol in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). For example, a protocol adapted from Ambeed Pharmaceuticals demonstrates:

The choice of base significantly impacts reaction efficiency. Potassium carbonate (K2CO3) in NMP provides optimal results, whereas cesium fluoride (CsF) in DMA necessitates longer reaction times but avoids racemization of stereocenters.

Iodide-Displacement Strategies

Transition metal-mediated cross-coupling offers an alternative pathway using tert-butyl 4-iodopiperidine-1-carboxylate. A radical cascade cyclization protocol from the Royal Society of Chemistry employs copper catalysts under photochemical conditions:

**Procedure**:

1. Cu(OTf)₂ (5 mol%) and ligand L1 (5 mol%) in THF.

2. Add TMG (1.8 equiv), N-arylacrylamide (1.0 equiv), and tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv).

3. Irradiate with 410 nm LEDs (50 W × 2) for 24 h at 25°C.

4. Isolate product via column chromatography (80% yield) .

This method achieves regioselective coupling while preserving the tert-butyl carbamate group, though it requires specialized equipment for photochemical activation.

Photochemical Synthesis

Recent advances in photoredox catalysis have enabled the synthesis of this compound under mild conditions. A protocol from ChemicalBook utilizes 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a radical mediator:

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Catalyst | TEMPO (10 mol%) |

| Light Source | Blue LEDs (450 nm) |

| Yield | 95% |

The reaction proceeds via a radical chain mechanism, where TEMPO abstracts a hydrogen atom from pyrazin-2-ol, generating a pyrazinyloxy radical that couples with the piperidine substrate. This method avoids harsh bases and high temperatures, making it suitable for heat-sensitive intermediates.

Transition Metal-Catalyzed Methods

Palladium and copper catalysts facilitate coupling reactions between halogenated pyrazines and piperidine derivatives. A scaled-up procedure from the RSC supplementary data illustrates:

Table 1: Solvent Optimization for Cu-Catalyzed Coupling

| Solvent | Yield (%) | |

|---|---|---|

| THF | 72 | |

| DMF | 54 | |

| DME | 42 | |

| DMSO | 27 |

Tetrahydrofuran (THF) emerges as the optimal solvent due to its ability to stabilize copper intermediates while solubilizing both aromatic and aliphatic reactants.

Optimization Strategies and Scale-Up Considerations

Base Selection

The choice of base critically influences reaction kinetics and product purity:

Table 2: Base Screening for Mesylate Displacement

| Base | Yield (%) | |

|---|---|---|

| MTBD | 38 | |

| Et₃N | 15 | |

| TMG | 47 | |

| Cs₂CO₃ | Trace |

Tetramethylguanidine (TMG) outperforms other bases by deprotonating pyrazin-2-ol without degrading the tert-butyl group.

Temperature and Time Profiling

Elevated temperatures (80–105°C) generally improve reaction rates but risk carbamate decomposition. A balance is achieved at 85°C with 12–18 h reaction times, yielding 58–95% product depending on the leaving group.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Mesylate displacement | 95 | Low | Industrial |

| Photochemical | 95 | High | Lab-scale |

| Cu-catalyzed | 80 | Moderate | Pilot-scale |

Nucleophilic substitution remains the most cost-effective and scalable approach, whereas photochemical methods offer superior yields for small-scale syntheses.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It is being studied for its use in developing new therapeutic agents.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the treatment of infections and inflammatory diseases.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

- Electronic Effects : Chlorine or bromine substituents (e.g., 2b, ) enhance electrophilicity, facilitating cross-coupling reactions.

- Biological Activity : The addition of indazole or carboxamido groups () correlates with antiprotozoal activity, though potency varies with substituent positioning.

- Solubility : Hydrophilic groups like -CH₂OH () improve aqueous solubility compared to the parent pyrazine derivative.

Physicochemical Properties

- Molecular Weight and Polarity : The parent compound (MW: 285.33 g/mol) is less polar than its chlorinated analog (MW: 297.78 g/mol, ), affecting bioavailability.

- Thermal Stability : Tert-butyl groups generally enhance thermal stability, but pyrazine’s electron-deficient ring may reduce stability compared to pyridine derivatives ().

Biological Activity

Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article reviews its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine core substituted with a tert-butyl group and a pyrazin-2-yloxy moiety. This structural configuration is crucial for its biological activity, particularly in inhibiting the growth of Mtb.

Anti-tubercular Activity

Recent studies have highlighted the anti-tubercular properties of compounds structurally related to this compound. For instance, derivatives of piperidine have shown promising results against Mtb, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. The following table summarizes the MIC values of various related compounds:

These findings suggest that modifications in the piperidine structure can significantly enhance anti-tubercular activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the piperidine ring can influence the compound's potency against Mtb. For example, increasing lipophilicity and basicity generally correlate with improved biological activity. Compounds with a pyrazine moiety have been shown to maintain or enhance activity compared to their pyridine counterparts, although some modifications can lead to reduced efficacy.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing several piperidine derivatives demonstrated that compounds with a pyrazin-2-yloxy group exhibited significant anti-tubercular activity. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential as therapeutic agents .

- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated using HEK-293 human embryonic kidney cells. The results indicated that the most active compounds were nontoxic at the concentrations tested, which is promising for their development as safe anti-tubercular agents .

- Comparative Analysis : In a comparative analysis of various derivatives, it was found that those with structural modifications similar to this compound showed enhanced activity against resistant strains of Mtb, suggesting that this compound could be developed further for treating drug-resistant tuberculosis .

Q & A

Q. How are occupational exposure limits (OELs) determined for novel tert-butyl piperidine derivatives?

- Methodological Answer : Derive OELs using analog data (e.g., ACGIH TLVs for pyrazine) and acute toxicity studies (OECD 423). Air sampling (GC-MS) in lab environments quantifies exposure. Safety protocols align with GHS guidelines, though classification may require extrapolation due to limited toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.